molecular formula C11H16O3 B13159161 Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13159161
M. Wt: 196.24 g/mol
InChI Key: XXSQNXFOHJGKLF-UHFFFAOYSA-N
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Description

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7) is a spirocyclic compound with the molecular formula C₁₁H₁₆O₃ . Its structure features a bicyclo[4.1.0]heptane (a norbornane derivative with a seven-membered ring and a bridge) fused to an oxirane (epoxide) ring. The ethyl carboxylate group at the 3'-position introduces polarity and reactivity, making it valuable in synthetic chemistry and drug design. Spiro compounds like this are prized for their conformational rigidity, which can enhance binding specificity in pharmaceuticals .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3

InChI Key

XXSQNXFOHJGKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC3C2C3

Origin of Product

United States

Preparation Methods

Darzens-Type Reaction for Spiro Epoxide Formation

A robust method for synthesizing spiro epoxide derivatives related to the target compound involves the Darzens reaction between pyrazole-4,5-diones and phenacyl bromides in the presence of a base such as triethylamine in ethanol at room temperature. Although this method was demonstrated specifically for spiro epoxide-pyrazol-3-ones, the underlying chemistry is adaptable for the synthesis of spiro bicyclo[4.1.0]heptane-oxirane carboxylates.

Entry Phenacyl Bromide (equiv.) Base (equiv.) Solvent Temperature Time (h) Yield (%)
1 1.2 Et3N (1.2) EtOH RT 1 60
2 2.0 Et3N (2.0) EtOH RT 1 81
3 3.0 Et3N (3.0) EtOH RT 1 76
4 2.0 Et3N (2.0) MeCN RT 1 19
5 2.0 Et3N (2.0) Toluene RT 1 42

Ethanol at room temperature with 2 equivalents of phenacyl bromide and triethylamine was found optimal, providing yields up to 81%.

Various substituted pyrazole-4,5-diones and phenacyl bromides bearing electron-donating and electron-withdrawing groups were compatible, yielding spiro epoxide products in good to excellent yields (56–94%). Electron-withdrawing substituents like NO2 and CF3 sometimes decreased yields or affected reaction cleanliness.

Epoxidation of Bicyclo[4.1.0]heptene Derivatives

The bicyclo[4.1.0]heptane core can be functionalized to introduce an epoxide ring via epoxidation of the corresponding bicyclic alkene precursor. This involves:

  • Synthesis of the bicyclo[4.1.0]hept-3-ene-3-carboxylate ethyl ester intermediate.
  • Treatment with peracids or other epoxidizing agents to convert the alkene moiety into the oxirane ring, yielding the spiro epoxide structure.

This approach is supported by patent literature describing the preparation of related 1,2-epoxide compounds from bicyclic precursors, followed by purification steps including extraction, filtration, and recrystallization to isolate the ethyl spiro bicyclo oxirane carboxylate derivatives.

Ring Transformation and Functional Group Manipulation

Further transformations of the spiro epoxide intermediates include ring-opening and ring-rearrangement reactions under thermal or nucleophilic conditions, such as treatment with pyrrolidine in the presence of water. These reactions can lead to ring-expanded or rearranged heterocyclic derivatives, which may be valuable for medicinal chemistry applications.

The Darzens-type reaction proceeds via nucleophilic attack of the enolate derived from the pyrazole-4,5-dione on the electrophilic phenacyl bromide, forming an intermediate that cyclizes to the spiro epoxide. The presence of bases like triethylamine facilitates deprotonation and promotes the reaction under mild conditions.

The epoxidation of bicyclic alkenes follows typical peracid-mediated mechanisms, where the alkene double bond is converted to an oxirane ring with retention of stereochemistry.

Ring transformations involving nucleophiles such as pyrrolidine proceed via ring-opening of the epoxide followed by intramolecular cyclization and rearrangement, yielding pyridazinone derivatives.

Table 1. Optimization of Darzens-Type Reaction Conditions

Entry Phenacyl Bromide (equiv.) Base (equiv.) Solvent Temperature Time (h) Yield (%)
1 1.2 Et3N (1.2) EtOH RT 1 60
2 2.0 Et3N (2.0) EtOH RT 1 81
3 3.0 Et3N (3.0) EtOH RT 1 76
4 2.0 Et3N (2.0) MeCN RT 1 19
5 2.0 Et3N (2.0) Toluene RT 1 42

Table 2. Substrate Scope for Spiro Epoxide-Pyrazol-3-ones

Entry Substrate R1 Substrate R2 Product Yield (%)
1 H H 5a 81
2 H F 5b 84
3 H Cl 5c 89
... ... ... ... ...
6 H OMe 5f 56
8 H NO2 5h 90

The preparation of ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is effectively achieved through multi-step synthetic routes involving Darzens-type reactions and epoxidation of bicyclic intermediates. The optimized conditions utilize mild bases and solvents such as triethylamine in ethanol at room temperature, yielding the desired spiro epoxide derivatives in good yields. Subsequent ring transformations expand the chemical diversity of these compounds, enhancing their potential application in medicinal chemistry.

The detailed spectroscopic characterization and reaction optimization data provide a comprehensive foundation for further synthetic exploration and functionalization of this compound class.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound featuring a unique spiro structure, characterized by a bicyclo[4.1.0]heptane framework and an oxirane ring. Classified as a spiro compound, its distinctive three-dimensional arrangement influences its chemical reactivity and potential applications across medicinal chemistry and materials science. The compound has the molecular formula C11H16O3C_{11}H_{16}O_3 and a molecular weight of 196.24 g/mol.

Potential Applications

While specific applications for this compound are still under exploration, its structural features suggest several potential uses:

  • Medicinal Chemistry : The compound's ability to form covalent bonds with nucleophiles indicates potential interactions with enzymes or receptors in biological systems, which could impact metabolic pathways or signaling processes. Research on similar compounds suggests possible biological effects, including antimicrobial or anticancer activities.
  • Materials Science : As a spiro compound, this compound may be useful in creating new materials with unique properties influenced by its three-dimensional structure.

Mechanism of Action

The mechanism of action of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify biological pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Compounds with Varied Bicyclo Systems

a) Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate (CAS 4791-69-9)
  • Structure : Combines a tricyclo[5.2.1.0²,⁶]decane system with oxirane.
  • Molecular Formula : C₁₃H₁₈O₃.
  • Properties : Larger ring system increases steric bulk and thermal stability but reduces solubility in polar solvents compared to the target compound. Exact mass: 236.1413 .
b) 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] (CAS 6931-54-0)
  • Structure : Bicyclo[3.1.1]heptane (pinane core) fused to oxirane.
  • Molecular Formula : C₁₀H₁₆O.
  • Properties : Dimethyl groups add steric hindrance, reducing oxirane reactivity. Boiling point: 98–100°C at 27 mmHg .
c) 2-(5-Ethoxyhept-1-yl)spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] (Patent Example)
  • Structure : Smaller bicyclo[3.2.0]heptane system with a long ethoxyheptyl chain.
  • Reactivity : Higher ring strain in the bicyclo[3.2.0] system enhances oxirane ring-opening reactions. The ethoxy chain improves lipophilicity .

Functional Group Variations

a) Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3-bromo-3'-phenyl (CAS 144301-97-3)
  • Structure : Bromine and phenyl substituents on a bicyclo[2.2.1]heptane-oxirane system.
  • Molecular Formula : C₁₄H₁₅BrO.
  • Reactivity : Bromine acts as a leaving group, facilitating nucleophilic substitutions. The phenyl group enables π-π stacking in biological systems .
b) Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Structure: Non-spiro cyclohexenone derivative with aromatic substituents.
  • Applications : Intermediate for spiro compound synthesis. Crystal studies show dihedral angles (e.g., 89.9° between aryl rings ) that influence packing and solubility .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Exact Mass Key Substituents Boiling Point/Volatility Reactivity Insights
Target Compound (111219-05-7) C₁₁H₁₆O₃ 196.1096 Ethyl carboxylate Not reported Moderate oxirane reactivity
4791-69-9 C₁₃H₁₈O₃ 236.1413 Tricyclic system Higher thermal stability Reduced polar solubility
6931-54-0 C₁₀H₁₆O 152.1201 6,6-Dimethyl 98–100°C (27 mmHg) Steric hindrance at oxirane
144301-97-3 C₁₄H₁₅BrO 287.0346 Bromo, phenyl Not reported Enhanced nucleophilic substitution

Biological Activity

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[4.1.0]heptane framework along with an oxirane ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity.

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.24 g/mol
  • IUPAC Name : Ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate
  • CAS Number : 111219-05-7

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes, including cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The compound is known to undergo various chemical reactions:

  • Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
  • Reduction : Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
  • Substitution : Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may interact with microbial enzymes or cellular components, potentially inhibiting growth or causing cell death .

CompoundActivity TypeIC50 (μg/mL)
Compound AAntibacterial25
Compound BAntifungal100
This compoundAntimicrobial (predicted)TBD

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation. Similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibition . For instance:

Cell LineIC50 (μg/mL)
HeLa15.8
A549296
MCF-770.2

Q & A

Q. What are the common synthetic routes for Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate, and how can their efficiency be optimized?

The compound is synthesized via multi-step reactions, including Diels-Alder cycloaddition, aldol condensation, and epoxidation. For example, similar spiro-oxirane systems are prepared using dichloroketene intermediates followed by zinc/acetic acid reduction and epoxide ring formation with trimethylsulfonium iodide . Optimization involves adjusting reaction temperatures, catalyst loadings (e.g., Lewis acids for Diels-Alder steps), and purification via column chromatography. Yield improvements may require stereochemical control during cyclopropane formation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm stereochemistry and substituent positions. For instance, δ 4.21 (m, 1H) and 173.8 ppm (carbonyl) in analogous compounds validate ester and oxirane moieties .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₅H₂₂O₄ has a theoretical MW of 266.33 g/mol) .
  • IR Spectroscopy : To identify epoxide (C-O-C stretch ~1250 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .

Q. How does the reactivity of the oxirane ring influence downstream applications?

The strained epoxide ring undergoes nucleophilic ring-opening reactions. For example, lithium iodide can cleave the oxirane to form bicyclo[3.3.0]octan-3-one derivatives, useful in synthesizing complex ketones . Solvent polarity and temperature (e.g., THF at 60°C) are critical for regioselectivity in such reactions .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in spiro-oxirane synthesis?

Stereochemistry is controlled during cyclopropanation (e.g., Simmons-Smith reactions) and epoxidation steps. Computational studies (DFT) reveal that transition-state energies favor endo selectivity in Diels-Alder steps, while steric effects in aldol condensation dictate spiro-junction geometry . X-ray crystallography of intermediates, such as ethyl glyoxylate derivatives, provides empirical validation .

Q. How can computational modeling predict the compound’s stability and reactivity?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the oxirane ring (~50–60 kcal/mol) and assesses steric strain in the bicyclo[4.1.0]heptane core. Molecular dynamics simulations predict aggregation behavior in polar solvents, aiding in solubility optimization .

Q. What are the challenges in polymerizing spiro-oxirane derivatives, and how can they be addressed?

Homopolymerization of similar spiro-oxiranes (e.g., CAS 64034-70-4) requires cationic initiators like BF₃·OEt₂. Challenges include low chain propagation due to steric hindrance. Co-polymerization with flexible monomers (e.g., ethylene oxide) improves thermal stability and reduces glass transition temperatures (Tg) .

Q. How do regulatory guidelines (e.g., REACH) impact the handling of this compound?

Epoxides like 4-vinylcyclohexene diepoxide (analogous to spiro-oxiranes) are classified as CMR (Carcinogenic, Mutagenic, Reprotoxic) under EU Regulation 2021/2204. Researchers must use fume hoods, wear nitrile gloves, and dispose of waste via incineration at >1000°C to prevent dioxin formation .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 70% in dichloroketene routes vs. 50% in Diels-Alder methods ) may arise from solvent purity or catalyst deactivation. Replicate experiments under inert atmospheres (N₂/Ar) to validate reproducibility.
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., GIAO method in Gaussian 16) to resolve ambiguities in stereochemical assignments .

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